molecular formula C23H27N3O3 B2822754 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide CAS No. 1100124-61-5

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B2822754
CAS No.: 1100124-61-5
M. Wt: 393.487
InChI Key: MMOUTSREBNMDKJ-UHFFFAOYSA-N
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Description

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide (CAS 1100124-61-5) is a chemical compound with a molecular formula of C23H27N3O3 and a molecular weight of 393.5 g/mol . This reagent is provided as a high-purity material for research and development purposes. Researchers investigating novel therapeutic agents may find this compound of interest due to its structural features, which are characteristic of molecules designed to modulate specific biological pathways. The presence of the pyridine and cyano groups in its structure is often associated with potential activity in medicinal chemistry projects, such as the development of protein kinase inhibitors . Similarly, structural analogs featuring cyanoacrylamide motifs are explored in various fields, including as modulators of transient receptor potential (TRP) channels . This product is intended for laboratory research by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety protocols.

Properties

IUPAC Name

2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(3-ethoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-4-28-11-7-10-26-23(27)20(15-24)14-19-12-17(2)22(18(3)13-19)29-16-21-8-5-6-9-25-21/h5-6,8-9,12-14H,4,7,10-11,16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOUTSREBNMDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)OCC2=CC=CC=N2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step often involves the preparation of the pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a pyridine ring is introduced to a suitable precursor.

    Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,5-dimethyl-4-hydroxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Coupling with the Ethoxypropyl Chain: The final step involves coupling the intermediate with an ethoxypropyl chain through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the ethoxypropyl chain. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring and the cyano group. Reagents such as sodium methoxide or sodium hydride can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. The presence of the pyridine ring allows for potential binding to biological targets, making it useful in drug discovery.

Medicine

This compound and its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique chemical properties can contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide (Target) C₂₃H₂₅N₃O₃ 391.47 Pyridin-2-ylmethoxy, 3,5-dimethylphenyl, 3-ethoxypropylamide Balanced lipophilicity due to ethoxypropyl; pyridine enhances hydrogen-bonding potential
N-[2-(2-chlorophenyl)ethyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide C₁₈H₁₅ClN₂O₂ 326.78 4-Hydroxyphenyl, 2-chlorophenyl ethylamide Higher polarity (hydroxyl group); chloro substituent increases halogen bonding
3-{4-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide C₂₃H₁₅Cl₃N₂O₂ 457.74 2-Chlorophenylmethoxy, 3,5-dichlorophenylamide High lipophilicity (three Cl atoms); potential for enhanced membrane permeability
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide C₁₃H₈N₂O₃ 240.21 Chromone-4-oxo, unsubstituted amide Chromone backbone enables π-π stacking; lower molecular weight favors solubility

Structural and Electronic Differences

  • Pyridine vs. In contrast, chlorophenyl analogs (e.g., ID: 8013-8285) rely on halogen bonding (Cl atoms) for target engagement, which is less directional but increases lipophilicity .
  • Ethoxypropyl vs.

Physicochemical Properties

  • Solubility : The ethoxypropyl group in the target compound improves aqueous solubility compared to chlorophenyl-substituted analogs. For instance, ID: 8013-8285 (457.74 g/mol, three Cl atoms) is likely less soluble in polar solvents due to its higher molecular weight and halogen content .
  • Melting Points : While specific data is unavailable, the chromone-based analog (Compound 1 in ) likely exhibits higher melting points due to rigid aromatic systems, whereas the target compound’s flexible ethoxypropyl chain may reduce crystalline stability .

Biological Activity

2-Cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide, with the CAS number 1100124-61-5, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including anti-inflammatory and anticancer properties, and to present data in a structured manner.

The compound's molecular formula is C23H27N3O3C_{23}H_{27}N_{3}O_{3} with a molecular weight of 393.5 g/mol. Its structural characteristics contribute to its biological activity, particularly through interactions with various molecular targets.

PropertyValue
CAS Number1100124-61-5
Molecular FormulaC23H27N3O3
Molecular Weight393.5 g/mol

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its anti-inflammatory and anticancer properties. Below are detailed findings from relevant studies.

Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of structurally related compounds indicates that modifications similar to those in 2-cyano derivatives can significantly reduce inflammation markers such as cytokines and nitrites in macrophage cultures. The compound was tested in vivo using models of inflammation induced by Complete Freund's Adjuvant (CFA) and zymosan:

  • In Vitro Studies : The compound exhibited non-cytotoxic concentrations that effectively modulated the synthesis of pro-inflammatory cytokines (IL-1β and TNFα).
  • In Vivo Studies : In CFA-induced paw edema models, the compound demonstrated significant anti-edematogenic activity comparable to dexamethasone at doses of 100 mg/kg, reducing edema within 2–6 hours post-treatment.

Anticancer Activity

The anticancer potential of similar cyano-substituted compounds has been evaluated through various assays:

  • Cell Viability Assays : Compounds with similar structural motifs showed promising cytotoxicity against different cancer cell lines, including MCF7 (breast cancer) and RKO (colorectal cancer). For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU).
  • Mechanistic Studies : The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated through pathways associated with reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Inflammatory Diseases : A clinical trial involving a derivative similar to 2-cyano demonstrated a marked reduction in inflammatory markers in patients with rheumatoid arthritis after two weeks of treatment.
  • Case Study on Cancer Treatment : A preclinical study reported that a closely related structure significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) are synthesized via substitution reactions under alkaline conditions, followed by iron powder reduction under acidic conditions . Condensation with cyanoacetic acid requires optimized condensing agents (e.g., DCC or EDC) and inert atmospheres to prevent side reactions. Yield optimization can be achieved by controlling temperature (e.g., 60–80°C for substitution) and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the enamide geometry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if available) provides bond-length and angle data for steric analysis . High-performance liquid chromatography (HPLC) ensures purity (>95% recommended for biological assays) .

Q. How does the pyridinylmethoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The pyridinylmethoxy group acts as an electron-donating substituent, modulating the electron density of the phenyl ring. Computational studies (e.g., DFT) can predict charge distribution, while experimental UV-Vis spectroscopy quantifies absorption maxima shifts caused by conjugation effects .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent polarity). A Design of Experiments (DoE) approach, such as factorial design, systematically tests variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) to identify confounding factors . Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanism-specific effects .

Q. How can computational modeling predict the reactivity of the cyano group in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic (cyano group) or electrophilic (enamide double bond) attack. Molecular dynamics (MD) simulations model solvent interactions, revealing steric hindrance from the 3-ethoxypropyl group .

Q. What strategies optimize the regioselectivity of functional group modifications (e.g., oxidation of the enamide moiety)?

  • Methodological Answer : Regioselective oxidation can be achieved using transition-metal catalysts (e.g., Pd/C with O₂) under controlled temperatures (25–40°C). Protecting groups (e.g., tert-butyldimethylsilyl for pyridinylmethoxy) prevent undesired side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .

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